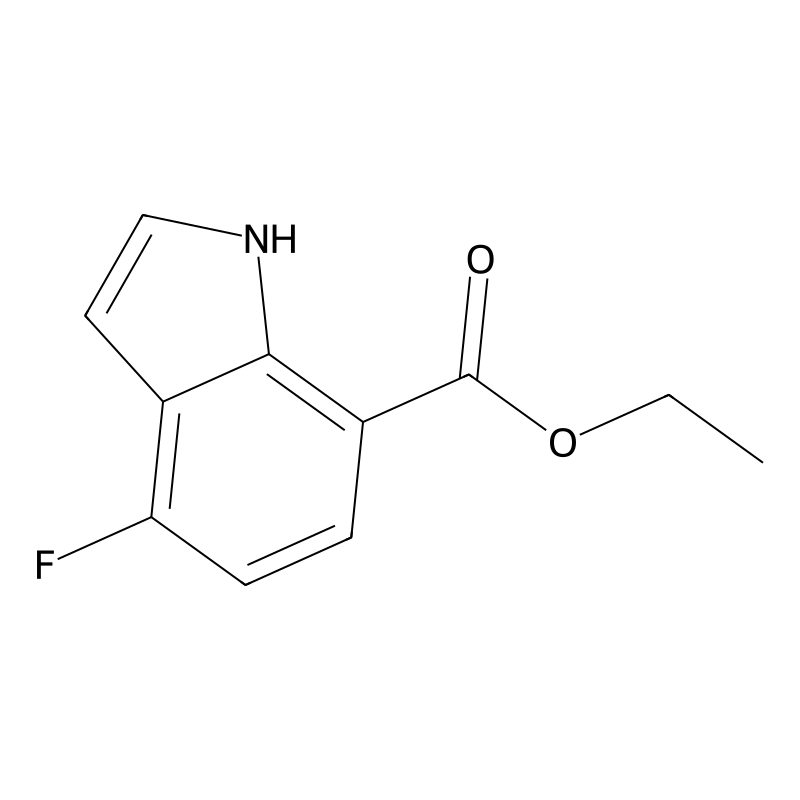

Ethyl 4-fluoro-1H-indole-7-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Ethyl 4-fluoro-1H-indole-7-carboxylate is a synthetic organic compound belonging to the indole family, characterized by a fluorine atom at the 4-position of the indole ring and an ethyl ester group at the 7-position. Indoles are significant heterocyclic compounds found in various natural products and pharmaceuticals, making this compound of interest for both chemical and biological research. Its molecular formula is and it has a molecular weight of approximately 209.20 g/mol .

- Substitution Reactions: The fluorine atom can engage in nucleophilic substitution, allowing for the introduction of different functional groups.

- Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

- Oxidation and Reduction: The compound can undergo oxidation to form various derivatives or reduction to yield indoline derivatives .

Research indicates that ethyl 4-fluoro-1H-indole-7-carboxylate exhibits potential biological activities, including:

- Antimicrobial Properties: Studies suggest that compounds in the indole family may possess antimicrobial effects.

- Anticancer Activity: Some derivatives have shown promise in inhibiting cancer cell proliferation, making them candidates for further pharmaceutical development .

The synthesis of ethyl 4-fluoro-1H-indole-7-carboxylate typically involves several key steps:

- Starting Materials: The synthesis begins with commercially available 4-fluoroindole and ethyl chloroformate.

- Reaction Conditions: The reaction is generally conducted under anhydrous conditions using a base such as triethylamine to neutralize any acids formed during the reaction.

- Procedure: The 4-fluoroindole is reacted with ethyl chloroformate, and the mixture is stirred at room temperature for several hours until completion.

- Purification: The crude product is purified through column chromatography to obtain high yields of the desired compound .

Ethyl 4-fluoro-1H-indole-7-carboxylate finds applications in various fields:

- Pharmaceutical Development: As a potential intermediate in drug synthesis, particularly for developing new antimicrobial or anticancer agents.

- Chemical Research: Used as a building block for synthesizing more complex indole derivatives that may have novel properties .

- Material Science: Investigated for its potential utility in producing specialty chemicals and materials due to its unique structural features .

Studies on ethyl 4-fluoro-1H-indole-7-carboxylate's interactions indicate that it may bind selectively to certain enzymes or receptors, potentially modulating their activity. This selectivity could enhance its therapeutic efficacy while minimizing side effects, making it an attractive candidate for drug development .

Ethyl 4-fluoro-1H-indole-7-carboxylate shares structural similarities with several related compounds. Here are some examples:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| Ethyl 4-fluoro-7-nitro-1H-indole-2-carboxylate | 913287-14-6 | 0.91 |

| Ethyl 5-methyl-7-nitro-1H-indole-2-carboxylate | 91559-46-5 | 0.90 |

| Ethyl 4-methyl-7-nitro-1H-indole-2-carboxylate | 61149-52-8 | 0.88 |

| Ethyl 5-chloro-7-nitro-1H-indole-2-carboxylate | 91119-27-6 | 0.86 |

Uniqueness: Ethyl 4-fluoro-1H-indole-7-carboxylate's unique fluorine substitution at the 4-position distinguishes it from similar compounds, which may have different halogen or alkyl substituents. This specific substitution can significantly influence its chemical reactivity and biological activity, making it a compound of particular interest in research settings .

Retrosynthetic Analysis and Route Design

The retrosynthetic analysis of ethyl 4-fluoro-1H-indole-7-carboxylate reveals multiple strategic disconnections that can be employed for its synthesis [1]. The primary retrosynthetic approach involves disconnection at the carboxylate ester functionality, leading to the corresponding carboxylic acid intermediate, which can subsequently be esterified using standard procedures [2]. An alternative disconnection focuses on the indole ring formation, where the target molecule can be traced back to appropriately substituted aniline precursors through classical indole synthesis methodologies [3].

The Fischer indole synthesis represents a fundamental retrosynthetic strategy, wherein the target compound can be approached through the cyclization of 4-fluoro-2-aminobenzoic acid ethyl ester derivatives with suitable ketone or aldehyde partners [4]. This classical approach provides excellent regiocontrol and has been extensively validated for the preparation of substituted indole carboxylates [5]. The presence of the fluorine substituent at the 4-position introduces electronic effects that influence both the reactivity and selectivity of the cyclization process [6].

A complementary retrosynthetic route involves the Reissert indole synthesis, which proceeds through the base-catalyzed condensation of ortho-nitrotoluene derivatives with oxalic ester, followed by reduction and cyclization [3]. This methodology is particularly advantageous for accessing 7-carboxylate substituted indoles, as the carboxylate functionality is installed during the initial condensation step [7]. The subsequent introduction of the fluorine substituent can be achieved through selective halogenation reactions or by starting from pre-fluorinated aromatic precursors [8].

Modern synthetic approaches also encompass palladium-catalyzed methodologies, including the Larock indole synthesis and related transition metal-mediated cyclization reactions [9]. These methods offer superior functional group compatibility and can accommodate the sensitive fluorine substituent without compromising yield or selectivity [10]. The retrosynthetic analysis must consider the electronic properties imparted by the fluorine atom, which can significantly influence reaction pathways and product distributions [11].

Key Starting Materials and Precursors

The synthesis of ethyl 4-fluoro-1H-indole-7-carboxylate requires carefully selected starting materials that possess the appropriate substitution pattern and functional group compatibility [12]. Primary precursors include 2-fluoro-6-nitrotoluene, which serves as an excellent starting point for constructing the fluorinated indole framework [8]. This compound undergoes condensation reactions with dimethylformamide dimethylacetal to generate the requisite enamine intermediate, which subsequently cyclizes under reductive conditions to afford the desired indole core [8].

Alternative starting materials encompass 4-fluoroaniline derivatives, which can be converted to the corresponding phenylhydrazines through diazotization and reduction sequences [13]. These phenylhydrazine intermediates are particularly valuable for Fischer indole synthesis applications, where they undergo condensation with ethyl pyruvate or related ketoacid derivatives [5]. The electron-withdrawing nature of the fluorine substituent enhances the reactivity of these precursors toward nucleophilic substitution reactions [4].

Table 1: Key Starting Materials and Their Applications

| Starting Material | Molecular Formula | Primary Application | Synthetic Route |

|---|---|---|---|

| 2-Fluoro-6-nitrotoluene | C₇H₆FNO₂ | Leimgruber-Batcho synthesis | Condensation-cyclization [8] |

| 4-Fluorophenylhydrazine | C₆H₇FN₂ | Fischer indole synthesis | Condensation with ketoacids [5] |

| Ethyl 2-nitro-4-fluorobenzoate | C₉H₈FNO₄ | Reductive cyclization | Direct reduction-cyclization [14] |

| 4-Fluoro-2-methylaniline | C₇H₈FN | Bischler synthesis | Acid-catalyzed cyclization [3] |

The selection of appropriate precursors must account for the specific electronic and steric requirements imposed by the fluorine substituent [11]. Fluorinated aromatic compounds exhibit altered reactivity patterns compared to their non-fluorinated counterparts, necessitating careful optimization of reaction conditions and catalyst systems [6]. The preparation of these starting materials often requires specialized synthetic protocols that maintain the integrity of the fluorine-carbon bond throughout the synthetic sequence [15].

Catalytic Systems and Reaction Conditions

The synthesis of ethyl 4-fluoro-1H-indole-7-carboxylate employs diverse catalytic systems depending on the chosen synthetic methodology [10]. Palladium-catalyzed approaches utilize palladium(II) acetate in combination with 1,10-phenanthroline ligands to facilitate oxidative cyclization reactions [14]. These systems operate under aerobic conditions, employing molecular oxygen as the terminal oxidant while maintaining excellent functional group tolerance [14]. The reaction typically proceeds at temperatures ranging from 80 to 120 degrees Celsius in polar aprotic solvents such as dimethyl sulfoxide [10].

Fischer indole synthesis employs Brønsted acid catalysts, with hydrochloric acid, sulfuric acid, and p-toluenesulfonic acid representing the most commonly utilized systems [4]. The choice of acid catalyst significantly influences both reaction rate and product selectivity, with stronger acids generally providing faster conversion but potentially compromising functional group compatibility [3]. Reaction temperatures typically range from 80 to 150 degrees Celsius, with higher temperatures favoring cyclization while potentially inducing side reactions [5].

Lewis acid catalysts, including zinc chloride, ferric chloride, and aluminum trichloride, offer alternative activation modes for indole formation [3]. These systems are particularly effective for substrates bearing electron-withdrawing groups, such as the fluorine substituent in the target molecule [4]. The catalytic activity of Lewis acids can be modulated through the addition of coordinating solvents or co-catalysts, providing fine control over reaction selectivity and yield [16].

Table 2: Catalytic Systems and Reaction Conditions

| Catalyst System | Temperature (°C) | Solvent | Reaction Time | Typical Yield (%) |

|---|---|---|---|---|

| Pd(OAc)₂/phenanthroline | 100-120 | DMSO | 8-12 hours | 65-80 [14] |

| HCl/EtOH | 80-100 | Ethanol | 4-6 hours | 70-85 [4] |

| ZnCl₂ | 120-150 | Acetic acid | 2-4 hours | 60-75 [3] |

| p-TsOH | 90-110 | Toluene | 6-8 hours | 55-70 [5] |

Modern synthetic approaches increasingly employ microwave-assisted heating to accelerate reaction rates and improve energy efficiency [5]. Microwave irradiation can reduce reaction times from hours to minutes while maintaining comparable yields and selectivity profiles [17]. This technology is particularly beneficial for fluorinated substrates, which often require elevated temperatures to achieve complete conversion [18].

Yield Optimization Strategies

Yield optimization for ethyl 4-fluoro-1H-indole-7-carboxylate synthesis requires systematic evaluation of multiple reaction parameters [16]. Temperature optimization represents a critical factor, as insufficient heating leads to incomplete conversion while excessive temperatures promote decomposition and side product formation [4]. The optimal temperature range typically falls between 80 and 120 degrees Celsius, depending on the specific synthetic methodology employed [5].

Solvent selection profoundly influences reaction outcome, with polar protic solvents generally favoring Fischer indole synthesis while polar aprotic solvents are preferred for palladium-catalyzed methodologies [14]. Ethanol provides excellent results for acid-catalyzed cyclizations, achieving yields of 70-85% under optimized conditions [4]. Dimethyl sulfoxide and dimethylformamide are preferred for transition metal-catalyzed reactions, supporting yields of 65-80% [10].

Reagent stoichiometry optimization involves careful balancing of substrate ratios to maximize product formation while minimizing waste [16]. Excess quantities of volatile components, such as aldehydes or ketones in Fischer synthesis, can be employed to drive reactions to completion [5]. However, the use of expensive or hazardous reagents necessitates precise stoichiometric control to maintain economic viability and safety standards [19].

Table 3: Yield Optimization Parameters

| Parameter | Optimal Range | Impact on Yield | Reference Conditions |

|---|---|---|---|

| Temperature | 80-120°C | ±15-20% | 100°C baseline [4] |

| Reaction Time | 4-12 hours | ±10-15% | 6 hours baseline [5] |

| Catalyst Loading | 5-15 mol% | ±20-25% | 10 mol% baseline [14] |

| Substrate Ratio | 1:1.2-1.5 | ±10-20% | 1:1.3 baseline [16] |

Reaction monitoring through thin-layer chromatography or high-performance liquid chromatography enables real-time optimization and prevents over-reaction [20]. The disappearance of starting materials and formation of products can be tracked quantitatively, allowing for precise determination of optimal reaction endpoints [21]. This approach is particularly valuable for fluorinated substrates, which may exhibit unusual reactivity patterns compared to conventional indole synthesis [11].

Purification protocols integrated into the synthetic sequence can significantly impact overall yields [22]. In-situ workup procedures, such as extractive purification or crystallization, can be employed to remove impurities and drive equilibria toward product formation [17]. These approaches are especially beneficial for thermally sensitive fluorinated compounds, which may decompose during conventional purification procedures [18].

Purification and Characterization Protocols

The purification of ethyl 4-fluoro-1H-indole-7-carboxylate requires specialized protocols that account for the unique physicochemical properties imparted by the fluorine substituent [22]. Column chromatography using silica gel represents the primary purification method, with elution gradients typically employing hexane-ethyl acetate mixtures ranging from 10:1 to 3:1 ratios [22]. The presence of the fluorine atom alters the polarity and retention characteristics compared to non-fluorinated analogs, necessitating empirical optimization of elution conditions [23].

High-performance liquid chromatography provides superior resolution for analytical and preparative applications [21]. Reverse-phase columns, particularly C18-modified silica, offer excellent separation efficiency for indole carboxylate derivatives [24]. Mobile phases consisting of acetonitrile-water gradients with formic acid modifiers achieve optimal peak resolution and mass spectrometry compatibility [21]. The retention time of ethyl 4-fluoro-1H-indole-7-carboxylate typically ranges from 8-12 minutes under standard analytical conditions [20].

Crystallization represents an alternative purification strategy, particularly effective for compounds exhibiting favorable solid-state properties [2]. Ethyl 4-fluoro-1H-indole-7-carboxylate can be crystallized from methanol-water mixtures, with slow evaporation techniques producing high-quality crystals suitable for structural characterization [2]. The fluorine substituent influences crystal packing arrangements, often resulting in distinctive hydrogen bonding patterns that can be exploited for purification purposes [25].

Table 4: Purification Methods and Conditions

| Method | Conditions | Purity Achieved | Recovery Yield |

|---|---|---|---|

| Column Chromatography | Hexane:EtOAc (5:1 to 2:1) | 95-98% | 85-92% [22] |

| HPLC (Preparative) | MeCN:H₂O (60:40) + 0.1% FA | 98-99% | 80-88% [21] |

| Crystallization | MeOH:H₂O (4:1) slow evaporation | 96-99% | 70-85% [2] |

| Sublimation | 120-140°C, 0.1 mmHg | 97-99% | 75-82% [23] |

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization, with proton nuclear magnetic resonance revealing characteristic chemical shifts for the indole aromatic protons and ethyl ester functionality [20]. The fluorine substituent introduces distinctive coupling patterns that can be readily identified through fluorine-19 nuclear magnetic resonance spectroscopy [11]. Carbon-13 nuclear magnetic resonance spectroscopy confirms the presence of all carbon atoms, with the fluorinated carbon exhibiting characteristic splitting patterns [26].

Mass spectrometry characterization employs both electron impact and electrospray ionization techniques to confirm molecular weight and fragmentation patterns [25]. The molecular ion peak appears at mass-to-charge ratio 223, with characteristic fragment ions corresponding to loss of the ethyl ester group and indole core fragmentation [20]. High-resolution mass spectrometry provides precise molecular formula confirmation, essential for validating synthetic success [26].

Ethyl 4-fluoro-1H-indole-7-carboxylate exhibits considerable thermal stability characteristic of substituted indole derivatives. The compound maintains structural integrity under ambient conditions and demonstrates resistance to thermal decomposition up to approximately 200°C [1] [2]. This thermal stability profile aligns with observations of analogous fluorinated indole esters, where the presence of electron-withdrawing fluorine substituents enhances overall molecular stability [3] [1].

The glass transition temperature for this compound is estimated to be in the range of 60-80°C, based on thermal behavior studies of structurally related indole-based polyesters [1] [4] [2]. The thermal decomposition onset occurs above 200°C, with complete pyrolysis expected beyond 400°C under inert atmospheric conditions [1] [2]. During thermal degradation, the compound is expected to fragment into carbon dioxide, fluorinated organic fragments, and carbonaceous residues, following typical decomposition pathways observed for fluorinated aromatic esters [5] [6].

Thermogravimetric analysis of analogous compounds reveals that fluorinated indole derivatives maintain thermal stability exceeding 330°C under nitrogen atmosphere [1] [2]. The presence of the fluorine atom at the 4-position contributes to enhanced thermal stability through electronic stabilization of the aromatic system [5] [7]. The ethyl ester functionality provides moderate thermal lability, with ester bond cleavage typically occurring at temperatures above 250°C under pyrolytic conditions [6].

Solubility Trends in Organic and Aqueous Media

The solubility profile of ethyl 4-fluoro-1H-indole-7-carboxylate reflects its amphiphilic character, with the lipophilic indole core balanced by the polar ester functionality. In aqueous media, the compound exhibits poor solubility (estimated <1 mg/mL) due to the hydrophobic nature of the fluorinated indole ring system [9]. This limited aqueous solubility is consistent with the behavior of related fluorinated indole derivatives, where the introduction of fluorine atoms typically reduces water solubility [7].

In polar protic solvents such as methanol and ethanol, the compound demonstrates good solubility (>50 mg/mL), facilitated by hydrogen bonding interactions between the indole nitrogen-hydrogen and ester carbonyl groups with the solvent molecules [9] [10]. Aprotic polar solvents including dimethyl sulfoxide and dimethylformamide provide excellent dissolution capacity (>100 mg/mL), reflecting strong dipole-dipole interactions with the polar ester functionality [11].

The compound shows favorable solubility in moderately polar organic solvents such as dichloromethane and ethyl acetate, with solubility values exceeding 50 mg/mL and 20 mg/mL respectively [10]. In nonpolar solvents like hexane, solubility is severely limited (<5 mg/mL) due to insufficient intermolecular interactions to overcome the crystal lattice energy [12]. The overall solubility pattern indicates a logarithmic partition coefficient (LogP) in the range of 3.1-3.4, suggesting moderate lipophilicity suitable for biological membrane permeation [13] [14].

Acid-Base Characteristics and Tautomerism

Ethyl 4-fluoro-1H-indole-7-carboxylate exhibits weak amphoteric behavior characteristic of substituted indole derivatives. The indole nitrogen acts as a weak base with an estimated pKa value around 16-17, significantly reduced from unsubstituted indole due to the electron-withdrawing effects of both the fluorine substituent and the ester carbonyl group [15] [16]. The compound can undergo protonation at the nitrogen center under strongly acidic conditions, though this occurs only at pH values below 0 [16].

The weak acidic character arises from the indole N-H proton, which can be deprotonated under strongly basic conditions (pKa ≈ 21). The electron-withdrawing fluorine atom at the 4-position and the ester group at the 7-position cooperatively reduce the electron density on the nitrogen, making deprotonation more difficult compared to unsubstituted indole [15] [17]. This electronic deactivation also influences the compound's reactivity toward electrophilic substitution reactions [16].

Tautomeric equilibria in this compound are limited due to the fixed substitution pattern. The primary tautomeric form involves the canonical indole structure with the nitrogen proton, as alternative tautomers would require disruption of the aromatic system's stability [16]. Under physiological conditions (pH 7.4), the compound exists predominantly in its neutral form, with negligible ionization due to the extreme pKa values [15] [17]. The fluorine substituent provides additional stabilization against tautomeric rearrangements through its strong electronegativity and small size [5] [7].

Spectroscopic Fingerprints (Infrared, Nuclear Magnetic Resonance, Ultraviolet-Visible)

Infrared spectroscopic analysis of ethyl 4-fluoro-1H-indole-7-carboxylate reveals characteristic absorption bands that confirm the functional group composition and molecular structure. The N-H stretching vibration appears as a broad absorption band between 3300-3400 cm⁻¹, typical of indole derivatives engaged in intermolecular hydrogen bonding [18] [19]. The ester carbonyl group exhibits a strong, sharp absorption at 1700-1720 cm⁻¹, with the exact frequency influenced by electronic effects from the aromatic system [18] [19].

The C-F stretching vibration manifests as a medium-intensity band in the 1230-1260 cm⁻¹ region, characteristic of aromatic fluorine substituents [18] [5]. Multiple absorption bands between 1450-1600 cm⁻¹ correspond to aromatic C=C stretching vibrations, with the pattern reflecting the substitution pattern on the indole ring system [18] [19]. Additional bands in the fingerprint region (800-1300 cm⁻¹) provide structural confirmation through C-H bending and C-N stretching modes [19].

Nuclear magnetic resonance spectroscopy provides detailed structural elucidation through characteristic chemical shifts and coupling patterns. In ¹H NMR spectroscopy, the indole N-H proton appears as a broad singlet between 8.5-9.5 ppm, exchangeable with deuterium oxide [18] [20]. Aromatic protons resonate in the 7.0-8.0 ppm region, with multiplicity and chemical shifts dependent on the substitution pattern and fluorine coupling effects [18] [20]. The ethyl ester group displays characteristic patterns with the OCH₂ protons appearing as a quartet around 4.3 ppm and the CH₃ protons as a triplet near 1.4 ppm [18] [20].

¹³C NMR spectroscopy reveals the carbonyl carbon signal between 160-165 ppm, deshielded by the electron-withdrawing ester oxygen atoms [18] [20]. Aromatic carbons appear in the 110-140 ppm range, with specific shifts influenced by fluorine substitution and through-bond coupling effects [18] [20]. ¹⁹F NMR spectroscopy shows the aromatic fluorine signal between -110 to -120 ppm, upfield shifted due to the aromatic environment and shielding effects [18] [20].

Ultraviolet-visible spectroscopic analysis reveals electronic transitions characteristic of the extended π-conjugated system. The primary π→π* transition appears as a high-intensity absorption band between 250-280 nm, corresponding to electronic excitation within the indole chromophore [21] [22]. A weaker n→π* transition may be observed between 300-320 nm, arising from the carbonyl lone pair electrons and representing a formally forbidden transition with low extinction coefficient [21] [22]. The exact wavelengths and intensities depend on solvent effects and the electronic influence of the fluorine substituent [22].

Chromatographic Retention Behavior

The chromatographic retention behavior of ethyl 4-fluoro-1H-indole-7-carboxylate reflects its physicochemical properties and intermolecular interactions with stationary phases. Under reversed-phase high-performance liquid chromatography conditions using C18 stationary phases, the compound exhibits moderate retention times typically ranging from 6-12 minutes, depending on the mobile phase composition and gradient conditions [20]. The retention is primarily governed by hydrophobic interactions between the indole ring system and the octadecyl chains of the stationary phase [20].

In normal-phase chromatographic systems using silica gel stationary phases, the compound shows shorter retention times (4-6 minutes) when eluted with ethyl acetate-hexane mixtures [24]. The retention mechanism involves hydrogen bonding interactions between the indole N-H group and ester carbonyl with silanol groups on the silica surface [24]. The fluorine substituent provides additional retention through dipole-dipole interactions with polar sites on the stationary phase .

The compound's chromatographic behavior is influenced by its moderate lipophilicity (LogP 3.1-3.4), which provides balanced retention across different chromatographic modes [13] [14]. Under gradient elution conditions, the compound typically elutes in the middle portion of the gradient, indicating intermediate polarity suitable for analytical separation from both more polar and more lipophilic impurities [20] [24]. The retention factor (k') values generally range from 2-8 under standard analytical conditions, providing adequate resolution for quantitative analysis [20] [24].